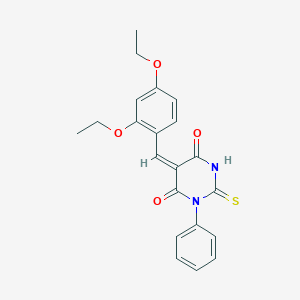![molecular formula C14H19NO3 B4853894 N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4853894.png)
N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide
Descripción general
Descripción
N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic plasticity, learning, and memory. MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide acts as a selective antagonist for mGluR5, which inhibits the downstream signaling pathways mediated by this receptor. mGluR5 is involved in the regulation of synaptic plasticity, which is crucial for learning and memory. By blocking mGluR5, N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide can modulate the neuronal activity and improve the cognitive function in various neurological disorders.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has been shown to have a wide range of biochemical and physiological effects. It can modulate the release of various neurotransmitters, such as glutamate, dopamine, and GABA, which are crucial for the regulation of mood, cognition, and behavior. N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide can also improve the synaptic plasticity and neuronal survival in various brain regions, such as the hippocampus and striatum.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has several advantages as a research tool. It is a selective antagonist for mGluR5, which allows for the specific modulation of this receptor without affecting other receptors. N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide can also be easily administered in vivo and in vitro, which makes it a convenient tool for studying the role of mGluR5 in various neurological and psychiatric disorders. However, N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide also has some limitations. It has a short half-life and can rapidly metabolize in vivo, which requires frequent administration. N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide can also have off-target effects on other receptors, such as mGluR1, which can complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide. One potential application is the development of N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide-based therapeutics for neurological and psychiatric disorders. Several studies have shown that N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide can improve the cognitive function and reduce the symptoms of various disorders, such as fragile X syndrome and addiction. Another direction is the development of more selective and potent mGluR5 antagonists, which can improve the specificity and efficacy of the treatment. Finally, the role of mGluR5 in various brain regions and circuits needs to be further elucidated, which can provide insights into the underlying mechanisms of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has been widely used as a research tool to study the role of mGluR5 in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in conditions such as fragile X syndrome, Parkinson's disease, Alzheimer's disease, and addiction.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-4-(2-methylprop-2-enoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11(2)10-18-13-6-4-12(5-7-13)14(16)15-8-9-17-3/h4-7H,1,8-10H2,2-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFCQALJLUDRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4853817.png)
![10-cyclopropyl-2-(2-furyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4853826.png)

![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4853842.png)

![5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4853856.png)
![2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B4853863.png)

![4-{[(3,4-dimethylphenyl)acetyl]amino}benzoic acid](/img/structure/B4853872.png)
![N-(4-bromophenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4853873.png)
![6-({[6-ethyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4853887.png)
![methyl 3-chloro-6-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4853900.png)

